1-ethyl-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-Ethyl-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C11H12N2S. It belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for research and industrial applications .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 1-ethyl-5-phenyl-1h-imidazole-2-thiol, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Ethyl-5-phenyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides.
Scientific Research Applications
1-Ethyl-5-phenyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-5-phenyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives such as:
1-ethyl-2-methylimidazole: This compound lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
5-phenyl-1H-imidazole-2-thiol: The absence of the ethyl group may affect its reactivity and solubility.
1-ethyl-5-phenyl-1H-imidazole-4-thiol: The position of the thiol group can influence the compound’s chemical properties and reactivity.
The unique combination of the ethyl and phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-ethyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMVYAZFMXJQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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